Kainic acid is a naturally occurring non-protein amino acid primarily known for its potent neuroexcitatory properties. It is classified as a structural analog of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS) []. Derived from seaweed, specifically Digenea simplex, kainic acid has become a valuable tool in neuroscience research []. Its ability to selectively activate specific glutamate receptors, known as kainate receptors, has led to its widespread use in studying the physiological and pathological roles of these receptors in the brain []. Researchers employ kainic acid to induce excitotoxicity, mimicking the neuronal damage observed in various neurological disorders like epilepsy, allowing for a deeper understanding of these conditions and potential therapeutic interventions [].
Future Directions
Developing Kainic Acid Analogs: Future research could focus on synthesizing kainic acid analogs with improved selectivity for specific kainate receptor subtypes. This would enable more targeted investigations into the roles of individual receptor subtypes in both physiological and pathological conditions [].
Therapeutic Applications: While currently not used clinically, understanding the intricate mechanisms of kainic acid's actions on kainate receptors could pave the way for developing novel therapeutic interventions for epilepsy and other neurological disorders associated with excitotoxicity [].
Combination Therapies: Exploring the synergistic or antagonistic effects of kainic acid with existing antiepileptic drugs or neuroprotective agents could lead to more effective treatment strategies for epilepsy and other neurological conditions [].
Related Compounds
Compound Description: Glutamate is a naturally occurring amino acid and the primary excitatory neurotransmitter in the central nervous system of mammals. It plays a crucial role in learning and memory but can cause excitotoxicity when present in excessive amounts, leading to neuronal damage and death. This excitotoxicity is implicated in various neurological disorders, including epilepsy and stroke. [, , , , , , ]
Relevance: Kainic acid is a structural analog of glutamate and exerts its neurotoxic effects primarily by acting as a potent agonist at kainate receptors, a subtype of glutamate receptors. Both kainic acid and glutamate induce excitotoxicity through excessive neuronal excitation, leading to neuronal damage. Studies often use kainic acid to model glutamate-induced excitotoxicity, providing insights into the mechanisms underlying excitotoxic brain injury. [, , , , , , , ]
N-Methyl-D-aspartate (NMDA)
Compound Description: N-Methyl-D-aspartate (NMDA) is a synthetic glutamate analog that acts as a potent agonist at NMDA receptors, a major subtype of glutamate receptors. Like kainic acid, NMDA can induce excitotoxicity and neuronal damage when present in excessive amounts. [, , ]
Relevance: While kainic acid primarily activates kainate receptors, it can indirectly activate NMDA receptors. This indirect activation contributes to kainic acid-induced seizures and neurotoxicity. Studies often employ NMDA receptor antagonists to investigate the role of NMDA receptors in kainic acid-induced excitotoxicity and to explore potential neuroprotective strategies. [, , ]
Compound Description: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is another naturally occurring glutamate analog that acts as a selective agonist at AMPA receptors, a subtype of ionotropic glutamate receptors. AMPA receptors play a crucial role in fast synaptic transmission in the central nervous system. []
Relevance: While kainic acid exhibits a higher affinity for kainate receptors, it can also activate AMPA receptors at higher concentrations. This cross-reactivity contributes to the complex effects of kainic acid on neuronal excitability. Researchers often use AMPA receptor antagonists alongside kainic acid to dissect the specific contributions of different glutamate receptor subtypes to excitotoxicity and to explore potential neuroprotective strategies. []
Compound Description: 6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione (NBQX) is a synthetic compound that acts as a selective and competitive antagonist at AMPA receptors. It effectively blocks the actions of AMPA, preventing the activation of AMPA receptors. []
Relevance: NBQX is frequently used in conjunction with kainic acid to investigate the role of AMPA receptors in kainic acid-induced seizures and neurotoxicity. Blocking AMPA receptors with NBQX can modulate the severity of kainic acid's effects, providing insights into the complex interplay between different glutamate receptor subtypes in excitotoxicity. []
Compound Description: Dizocilpine, also known as (+)-MK-801, is a synthetic compound that acts as a non-competitive antagonist at NMDA receptors. Unlike competitive antagonists, which bind to the glutamate binding site, MK-801 blocks NMDA receptors by binding to a distinct site within the ion channel pore, preventing ion flow and receptor activation. [, ]
Relevance: MK-801 is widely employed in research to investigate the role of NMDA receptors in kainic acid-induced neurotoxicity. Administration of MK-801 has been shown to attenuate kainic acid-induced seizures and neuronal death, indicating the critical involvement of NMDA receptor activation in kainic acid's neurotoxic effects. [, ]
Quinolinate
Compound Description: Quinolinate, also known as Quinolinic acid, is a naturally occurring dicarboxylic acid produced as a byproduct in the kynurenine pathway of tryptophan metabolism. It acts as an agonist at NMDA receptors, specifically activating a subset of NMDA receptors containing the NR2A and NR2B subunits. [, ]
Relevance: Like kainic acid, quinolinate can induce excitotoxicity and neuronal damage. Studies often compare the neurotoxic effects of quinolinate and kainic acid to understand the distinct and overlapping roles of NMDA and kainate receptor activation in neurodegenerative processes. [, ]
Domoic acid
Compound Description: Domoic acid is a kainate receptor agonist produced by certain species of marine algae, particularly those in the genus Pseudo-nitzschia. It is a potent neurotoxin responsible for amnesic shellfish poisoning (ASP) in humans, characterized by severe neurological symptoms, including memory loss, seizures, and even death. [, , ]
Relevance: Domoic acid is structurally similar to kainic acid and exhibits a higher affinity for kainate receptors, especially the GluR6 subtype. The shared structural features and receptor targets result in similar neurotoxic profiles, with both toxins causing neuronal excitation, seizures, and neuronal damage. Researchers often use domoic acid alongside kainic acid to investigate kainate receptor-mediated excitotoxicity and explore potential therapeutic interventions for ASP and other neurodegenerative conditions. [, , ]
(S)-5-Fluorowillardiine
Compound Description: (S)-5-Fluorowillardiine is a synthetic compound that acts as a potent and selective agonist at AMPA receptors. It has been extensively utilized in research to investigate the physiological and pharmacological roles of AMPA receptors. []
Relevance: (S)-5-Fluorowillardiine is often employed in studies comparing the specificities of different glutamate receptor agonists, including kainic acid. Because (S)-5-Fluorowillardiine selectively activates AMPA receptors without affecting kainate receptors, it helps researchers differentiate between AMPA and kainate receptor-mediated effects. This selectivity makes it valuable in dissecting the complexities of glutamate signaling in the nervous system. []
Compound Description: ATPA is a selective agonist of the GluR5 subtype of kainate receptors. Kainate receptors, including GluR5, are ionotropic glutamate receptors that play a role in synaptic transmission and plasticity in the central nervous system. []
Relevance: ATPA is used in research to investigate the specific functions of GluR5-containing kainate receptors. Unlike kainic acid, which can activate various kainate receptor subtypes, ATPA's selectivity for GluR5 allows researchers to study the unique roles of this receptor subtype in physiological and pathological processes. This selectivity aids in understanding the complexities of kainate receptor signaling and its implications for neurological disorders. []
β-Kainic acid
Compound Description: β-Kainic acid is a stereoisomer of kainic acid and is considered a preferential NMDA receptor antagonist. []
Relevance: Unlike kainic acid, which primarily acts as a kainate receptor agonist, β-kainic acid exhibits antagonist activity at NMDA receptors, highlighting the significant influence of stereochemistry on pharmacological properties. This difference in receptor target makes β-kainic acid valuable in studying the specific roles of NMDA receptors in excitotoxicity and epilepsy. []
2-Amino-7-phosphonoheptanoic acid (AP7)
Compound Description: 2-Amino-7-phosphonoheptanoic acid (AP7) is a synthetic compound that acts as a competitive antagonist at NMDA receptors. []
Relevance: AP7 is often used in research to investigate the role of NMDA receptors in synaptic plasticity, excitotoxicity, and epilepsy. The anticonvulsant properties of both AP7 and β-kainic acid suggest that blocking NMDA receptors might be a potential strategy for treating epilepsy, further emphasizing the importance of NMDA receptors in kainic acid's mechanism of action. []
Kynurenic acid
Compound Description: Kynurenic acid is an endogenous metabolite of the kynurenine pathway, which is responsible for tryptophan degradation. It acts as an antagonist at both NMDA and kainate receptors, although it shows a higher affinity for NMDA receptors. []
Relevance: Kynurenic acid modulates excitatory neurotransmission in the brain, and alterations in its levels have been implicated in various neurological and psychiatric disorders. Similar to β-kainic acid and AP7, kynurenic acid's anticonvulsant activity highlights the potential therapeutic benefits of targeting both NMDA and kainate receptors in epilepsy. []
γ-D-Glutamylaminomethylsulphonic acid (GAMS)
Compound Description: γ-D-Glutamylaminomethylsulphonic acid (GAMS) is a synthetic compound that acts as a selective antagonist at both kainate and AMPA receptors, with a higher affinity for kainate receptors. []
Relevance: GAMS helps researchers differentiate between the roles of kainate and AMPA receptors in mediating the effects of excitatory amino acids like kainic acid. Its use in research has advanced our understanding of the distinct contributions of these receptor subtypes to synaptic transmission, plasticity, and excitotoxicity. []
Source and Classification
Kainic acid is classified as a kainoid, a group of compounds that mimic the action of glutamate. It is derived from the amino acid l-glutamate through complex biosynthetic pathways involving specific enzymes. The biosynthesis of kainic acid has been elucidated in several seaweed species, revealing a two-step enzymatic process that efficiently produces this compound.
Synthesis Analysis
Methods and Technical Details
The synthesis of kainic acid can be approached through both chemical synthesis and biocatalysis. Several methods have been developed:
Total Synthesis: Various synthetic routes have been explored, including:
A strategy involving the [3 + 2] cycloaddition reactions of azomethine ylides with cyclopentenone, which allows for the construction of the pyrrolidine ring characteristic of kainic acid.
A formal synthesis utilizing l-pyroglutamic acid as a starting material, which introduces necessary substituents to form the desired structure.
Biosynthetic Methods: Recent advances have focused on using engineered microorganisms to produce kainic acid:
By employing Escherichia coli expressing specific enzymes (KabA and KabC), researchers have developed a streamlined biotransformation process that converts synthetic prekainic acid to kainic acid with high efficiency.
These methods highlight the versatility in synthesizing kainic acid, balancing traditional organic synthesis techniques with modern biotechnological approaches.
Molecular Structure Analysis
Structure and Data
Kainic acid has a complex molecular structure characterized by a pyrrolidine ring and multiple functional groups. Its chemical formula is C10H13NO4, with a molar mass of approximately 213.22 g/mol. The structure features:
A pyrrolidine ring that contributes to its agonistic activity at glutamate receptors.
Multiple hydroxyl groups that enhance its solubility and reactivity.
The stereochemistry of kainic acid is crucial for its biological activity, with specific configurations required for receptor binding.
Chemical Reactions Analysis
Reactions and Technical Details
Kainic acid participates in various chemical reactions due to its functional groups:
Receptor Binding: As an agonist at kainate receptors, it elicits excitatory neurotransmission by mimicking glutamate.
Degradation Pathways: In biological systems, kainic acid can undergo enzymatic degradation, leading to metabolites that may have different biological activities.
Research into these reactions has provided insights into how kainic acid can influence neuronal signaling and contribute to neurotoxicity at elevated concentrations.
Mechanism of Action
Process and Data
The mechanism by which kainic acid exerts its effects involves:
Agonistic Action: Binding to glutamate kainate receptors leads to increased calcium influx into neurons, triggering excitatory postsynaptic potentials.
Neurotoxicity: At high doses, kainic acid can induce excitotoxicity, resulting in neuronal death through overactivation of these receptors.
This dual role makes kainic acid a valuable tool for studying synaptic transmission and neurodegenerative processes.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Kainic acid exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white crystalline powder.
Solubility: Highly soluble in water due to its polar functional groups.
Melting Point: The melting point is reported around 190 °C.
These properties are critical for its use in laboratory settings and applications in pharmacological research.
Applications
Scientific Uses
Kainic acid has several important applications in scientific research:
Neuroscience Research: Used extensively to study excitatory neurotransmission and receptor pharmacology.
Animal Models: Induces seizures in animal models, helping researchers investigate epilepsy and other neurological disorders.
Neuroprotective Studies: Investigated for potential protective effects against neurodegeneration when used at sub-toxic levels.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(−)-(α)-Kainic acid is a cyclic analog of L-glutamate originally isolated from D. simplex that has neuroexcitatory activities. It binds to the homomeric kainate receptors GluK1, GluK2, GluK3, GluK4, and GluK5 (Kis = 75.9, 12.7, 32.8, 4.7, and 15 nM, respectively). (−)-(α)-Kainic acid (5 mM) induces calcium influx and membrane depolarization, as well as glutamate release, in rat brain synaptosomes. It induces chromatin condensation and nuclear membrane fragmentation, markers of apoptosis, in primary neonatal cerebellar granule neurons when used at a concentration of 100 µM. Intracerebroventricular administration of (−)-(α)-kainic acid induces convulsive behavior in rats (ED50 = 0.51 nmol/animal) and induces seizures in mice with a 50% convulsive dose (CD50) value of 0.39 nmol/animal. It has been commonly used to induce seizures in rodents. Kainic acid is a natural marine product originally isolated from the red marine alga D. Simplex. It is a potent central nervous system stimulant, and has been developed as the prototype neuroexcitatory amino acid for the induction of seizures in experimental animals, at a typical dose of 10-30 mg/kg in mice. Kainic acid is neuroexcitotoxic and epileptogenic, acting through specific kainate receptors.
JZP-361 is a potent and reversible inhibitor of human recombinant MAGL. JZP-361 retains H1 antagonistic affinity (pA2=6.81) but does not show cannabinoid receptor activity. JZP-361 represents a novel dual-acting pharmacological tool possessing both MAGL-inhibitory and antihistaminergic activities.
Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) mediate the hydrolysis of the endocannabinoids arachidonoyl ethanolamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. JZL 195 is a potent inhibitor of both FAAH and MAGL (IC50s = 2 and 4 nM, respectively). It poorly inhibits neuropathy target esterase and ABHD6 and does not inhibit other brain serine hydrolases. JZL 195 displays time-dependent inhibition of FAAH and MAGL in vivo, consistent with a covalent mechanism of activation. The in vivo inhibitory actions of JZL 195 against FAAH and MAGL are comparable to those of the selective inhibitors PF-3845 and JZL 184, respectively. Through its inhibitory actions, JZL 195 simultaneously augments brain levels of AEA and 2-AG, producing antinociceptive, cataleptic, and hypomotility effects like those produced by direct CB1 agonists. JZL195 is a potent and selective dual inhibitor of FAAH and monacylglycerol lipase (MAGL). JZL195 has greater anti-allodynic efficacy than selective FAAH, or MAGL inhibitors, plus a greater therapeutic window than a cannabinoid receptor agonist. JZL195 may have greater potential in alleviating neuropathic pain, compared to selective FAAH and MAGL inhibitors, or cannabinoid receptor agonists.
JZP 430 is a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). JZP-430 is a potent and selective ABHD6 inhibitor. P-430 potently and irreversibly inhibited hABHD6 (IC50 =44 nM) and showed ∼230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), the main off-targets of related compounds. Additionally, activity-based protein profiling indicated that JZP-430 displays good selectivity among the serine hydrolases of the mouse brain membrane proteome. JZP-430 has been identified as a highly selective, irreversible inhibitor of hABHD6, which may provide a novel approach in the treatment of obesity and type II diabetes.
K00135 is a potent and selective inhibitor of PIM kinases. K00135 was shown to impair survival and clonogenic growth of a panel of human acute leukemia cells. Exposure to K00135 also significantly suppressed in vitro growth of leukemic blasts from five acute myelogenous leukemia patients but not of normal umbilical cord blood mononuclear cells.